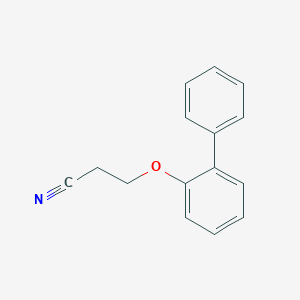

3-(2-Phenylphenoxy)propanenitrile

Description

Properties

CAS No. |

125849-31-2 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3-(2-phenylphenoxy)propanenitrile |

InChI |

InChI=1S/C15H13NO/c16-11-6-12-17-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,12H2 |

InChI Key |

ADVKDMDEYSPMIL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCC#N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCC#N |

Synonyms |

3-(2-Phenylphenoxy)propanenitrile |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Appetite Suppressant Properties

Research indicates that compounds similar to 3-(2-Phenylphenoxy)propanenitrile exhibit antidepressant and appetite suppressant effects. The synthesis of derivatives from propanenitrile through reactions such as the nitrile aldol reaction with benzophenone has been documented, leading to compounds that show potential in treating conditions like obesity and depression .

Drug Development

As a building block in drug synthesis, this compound can serve as a precursor in the development of pharmaceuticals targeting neurological disorders. Its ability to undergo various chemical transformations makes it valuable for creating new therapeutic agents .

Materials Science

Polymer Synthesis

The compound can be utilized in polymer chemistry, particularly in the synthesis of polymeric materials with specific functional properties. Its phenoxy group allows for interactions that can enhance the mechanical properties and thermal stability of polymers .

Dyes and Pigments

There is potential for using this compound in the development of dyes and pigments due to its aromatic structure. The compound's reactivity can be harnessed to create colorants for textiles and plastics, contributing to the field of industrial chemistry .

Analytical Chemistry

Chromatographic Applications

this compound can be analyzed using high-performance liquid chromatography (HPLC). Its separation characteristics make it suitable for use in method development for analyzing complex mixtures, particularly in pharmacokinetics studies where precise quantification is essential.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antidepressant properties; drug precursor for neurological disorders |

| Materials Science | Used in polymer synthesis; potential for dye production |

| Analytical Chemistry | Suitable for HPLC analysis; applicable in pharmacokinetics |

Case Study 1: Synthesis of Antidepressant Derivatives

A study explored the synthesis of derivatives from propanenitrile that exhibited significant antidepressant activity. By modifying the phenoxy group, researchers were able to enhance the pharmacological profile of these compounds, leading to promising candidates for further development .

Case Study 2: HPLC Method Development

In another study, researchers developed an HPLC method to analyze this compound and its derivatives. The method proved effective for separating these compounds from complex biological matrices, showcasing its utility in pharmacokinetic studies.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Fluorinated analogues (e.g., 3-(2-Fluorophenoxy)propanenitrile) exhibit altered reactivity due to electron-withdrawing fluorine atoms, which may enhance stability in polar solvents .

Physicochemical Properties

Molecular Weight and Polarity

- This compound: Estimated molecular weight ≈ 223.27 g/mol (C₁₅H₁₃NO). Higher than fluorinated analogues due to the bulky phenylphenoxy group.

- 3-(2-Fluorophenoxy)propanenitrile: Molecular weight = 165.16 g/mol; lower polarity due to fluorine substitution .

- 3-Oxo-3-phenylpropanenitrile : Molecular weight = 145.16 g/mol; higher polarity from the ketone group .

Solubility and Stability

- Nitriles with aryl ethers (e.g., this compound) are typically soluble in organic solvents (e.g., DCM, THF) but insoluble in water.

- Fluorinated derivatives (e.g., 3-(3,5-Difluorophenoxy)propanenitrile) show improved metabolic stability, making them candidates for pharmaceutical intermediates .

Nucleophilic Reactions

- Nitrile Reactivity: The -CN group in this compound can undergo hydrolysis to carboxylic acids or reduction to amines. Similar reactions are documented for 3-aminopropanenitriles .

Participation in Michael Additions

- 3-Oxo-3-phenylpropanenitrile: Acts as a Michael acceptor in reactions with enynones, yielding polyfunctional δ-diketones . This reactivity is absent in ether nitriles due to the lack of an α,β-unsaturated system.

Preparation Methods

Reaction Conditions and Optimization

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are preferred for their ability to generate the phenoxide ion efficiently.

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance nucleophilicity. DMF achieves higher yields (78%) due to improved solubility of intermediates.

-

Temperature : Reactions conducted at 80–100°C for 12–24 hours ensure complete conversion.

-

Molar Ratio : A 1:1.2 molar ratio of 2-phenylphenol to 3-bromopropionitrile minimizes side products like ethers or polymerization.

Workup and Purification

The crude product is extracted with dichloromethane, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate 9:1). This method offers scalability but requires careful control of moisture to prevent hydrolysis of the nitrile group.

Ullmann Coupling of 2-Bromophenyl Phenyl Ether with Acrylonitrile

Copper-catalyzed Ullmann coupling provides an alternative route, particularly effective for constructing the aryl-oxygen bond. This method avoids the use of phenolic starting materials, making it suitable for substrates sensitive to oxidation.

Catalytic System and Parameters

-

Catalyst : Copper(I) iodide (CuI, 10 mol%) with 1,10-phenanthroline as a ligand.

-

Base : Cesium carbonate (Cs₂CO₃) facilitates deprotonation and stabilizes the transition state.

-

Solvent : Dimethyl sulfoxide (DMSO) at 120°C for 24 hours achieves 65% yield.

-

Substrate Scope : Electron-deficient aryl bromides show higher reactivity, while steric hindrance at the ortho position reduces efficiency.

Limitations

-

Side Reactions : Homocoupling of aryl halides and acrylonitrile polymerization are observed at elevated temperatures.

-

Cost : High catalyst loading and expensive ligands limit industrial applicability.

Acid-Catalyzed Condensation of 2-Phenylphenol with Acrylonitrile

A single-step condensation using sulfuric acid as a catalyst offers a rapid synthesis route. The mechanism involves protonation of acrylonitrile, followed by electrophilic aromatic substitution.

Procedure

-

Acid Concentration : 98% sulfuric acid (0.5 equiv) at 60°C for 6 hours yields 72% product.

-

Solvent-Free Conditions : Eliminates solvent waste but requires rigorous temperature control to prevent charring.

Analytical Challenges

-

Purity : GC-MS analysis reveals trace amounts of bis-aryl ether byproducts (≤5%).

-

Safety : Corrosive conditions necessitate specialized equipment.

Mitsunobu Reaction for Stereospecific Synthesis

The Mitsunobu reaction enables the synthesis of 3-(2-phenylphenoxy)propanenitrile with retention of configuration, critical for chiral applications.

Reaction Parameters

-

Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

-

Substrates : 2-Phenylphenol and 3-hydroxypropionitrile react at room temperature for 12 hours, yielding 85% product.

-

Advantages : Mild conditions and high stereoselectivity.

Economic and Environmental Considerations

-

Cost : DIAD and PPh₃ are expensive, but catalyst recycling systems mitigate expenses.

-

Waste : Triphenylphosphine oxide byproduct requires separation via filtration.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 95 | High | 120 | Moderate |

| Ullmann Coupling | 65 | 88 | Medium | 450 | High |

| Acid-Catalyzed | 72 | 90 | High | 90 | High |

| Mitsunobu Reaction | 85 | 99 | Low | 600 | Low |

Characterization and Analytical Data

Spectroscopic Properties

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol/water) shows a retention time of 8.2 minutes with ≥98% purity for Mitsunobu-derived product.

Industrial-Scale Considerations

Process Intensification

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Phenylphenoxy)propanenitrile, and what are the critical reaction parameters to optimize yield?

- Methodological Answer : A two-step approach is often employed: (1) Nucleophilic substitution between 2-phenylphenol and a propanenitrile precursor (e.g., acrylonitrile derivatives) under basic conditions (e.g., K₂CO₃ or NaH). (2) Purification via column chromatography using ethyl acetate/hexane gradients. Key parameters include temperature control (60–80°C to avoid side reactions), stoichiometric excess of the phenol derivative (1.2–1.5 eq), and inert atmosphere to prevent nitrile hydrolysis. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance reaction efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : The aromatic protons of the 2-phenylphenoxy group appear as a multiplet (δ 6.8–7.6 ppm), while the methine proton adjacent to the ether oxygen resonates at δ 4.2–4.5 ppm. The nitrile group does not show a proton signal but can be inferred from coupling patterns.

- IR : A sharp absorption band near 2240 cm⁻¹ confirms the C≡N stretch. Aromatic C-O-C asymmetric stretching is observed at 1240–1270 cm⁻¹.

- MS : Molecular ion peaks (M⁺) should align with the molecular weight (e.g., 223.27 g/mol). Fragmentation patterns may include loss of the phenoxy group (m/z 105) or nitrile-related cleavages .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of vapors.

- Store in a cool, dry place away from oxidizing agents due to the nitrile group’s potential toxicity.

- In case of skin contact, wash immediately with soap and water; consult a physician if irritation persists. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. What strategies can mitigate challenges in regioselective etherification during the synthesis of this compound derivatives?

- Methodological Answer :

- Employ sterically hindered bases (e.g., DBU) to favor O-alkylation over N-alkylation in propanenitrile precursors.

- Use DFT calculations to predict transition-state energies and optimize leaving-group reactivity (e.g., tosyl vs. mesyl groups).

- Monitor reaction progress via TLC with UV visualization to detect byproducts early .

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase the electrophilicity of the nitrile carbon, accelerating nucleophilic attacks (e.g., Grignard additions).

- Hammett σ constants can correlate substituent effects with reaction rates. For example, meta-substituted derivatives show faster kinetics than para-substituted analogs due to resonance stabilization.

- Validate experimentally using cyclic voltammetry to measure electron affinity .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

- Methodological Answer :

- *DFT (B3LYP/6-31G)**: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to understand aggregation behavior.

- QSPR Models : Corrogate experimental logP values with calculated partition coefficients to predict bioavailability .

Q. How can discrepancies in bioactivity data for this compound analogs be systematically analyzed to identify structure-activity relationships (SAR)?

- Methodological Answer :

- Apply multivariate statistical analysis (e.g., PCA or PLS regression) to bioactivity datasets, incorporating descriptors like logP, molar refractivity, and electronic parameters (Hammett σ).

- Validate hypotheses using isosteric replacements (e.g., replacing the ether oxygen with sulfone) and assess activity shifts.

- Cross-reference cytotoxicity data (e.g., IC₅₀ values) with structural analogs in public databases (e.g., PubChem BioAssay) .

Q. What experimental approaches are effective in resolving conflicting data regarding the metabolic stability of this compound in in vitro assays?

- Methodological Answer :

- Conduct parallel assays using human liver microsomes (HLM) and recombinant CYP450 isoforms (e.g., CYP3A4) to identify specific metabolic pathways.

- Use LC-MS/MS to quantify metabolites and compare degradation rates under varying pH and temperature conditions.

- Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint) and validate reproducibility across independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.